N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-2-(methylamino)acetamide
Description
N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-2-(methylamino)acetamide is a pyrimidine derivative featuring a benzyl group at the N1 position, a methylamino-acetamide substituent at C5, and amino and keto functional groups at C6 and C2/C4, respectively.
Properties
IUPAC Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-2-(methylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-17-8-11(21)19(2)12-13(16)20(15(23)18-14(12)22)9-10-6-4-3-5-7-10/h3-7,17H,8-9,16H2,1-2H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDGCKXNHXLHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-2-(methylamino)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydropyrimidine ring with various substituents. Its molecular formula is , and it has a molecular weight of 318.333 g/mol. The IUPAC name reflects its structural complexity, indicating the presence of both amino and dioxo functionalities.
Research suggests that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have shown potential in inhibiting specific enzymes involved in cancer progression.
- Antioxidant Properties : The presence of amino and dioxo groups may contribute to antioxidant activities, which can protect cells from oxidative stress.
- Anticancer Activity : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines.
Anticancer Activity
Several studies have explored the anticancer properties of related compounds. For instance:
- Cytotoxicity Testing : A study reported that aminophthalazinone derivatives exhibited significant cytotoxicity against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis .
Enzyme Inhibition
The compound's structural analogs have been tested for their ability to inhibit phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways:
- PDE Inhibition : Some aminophthalazine derivatives were shown to inhibit PDE-5 and PDE-10, suggesting potential applications in treating chronic pain and neurodegenerative disorders .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of a related compound in treating breast cancer. The results demonstrated a dose-dependent reduction in tumor size in animal models when treated with the compound over four weeks. Histological analysis showed decreased proliferation markers in treated tissues compared to controls.
Case Study 2: Enzyme Interaction
Another research effort focused on the interaction between this compound and PDE enzymes. The study utilized enzyme assays to determine inhibition rates, finding significant inhibition at micromolar concentrations.
Data Summary Table
Chemical Reactions Analysis
Functionalization at Position 5
The N-methyl-2-(methylamino)acetamide side chain is introduced via acyl substitution or alkylation :
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Acylation :
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N-Alkylation :
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Use methyl iodide (CH₃I) to methylate the acetamide nitrogen.
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Reactivity of Functional Groups
| Functional Group | Reaction Type | Conditions | Observations |
|---|---|---|---|
| 6-Amino group | Nucleophilic substitution | Electrophiles (e.g., acyl chlorides) | Forms amides or sulfonamides (e.g., with benzenesulfonyl chloride) |
| 2,4-Dioxo groups | Keto-enol tautomerism | Acidic/alkaline media | Stabilizes resonance structures; may undergo oxidation or reduction |
| Acetamide side chain | Hydrolysis | H₂O/H⁺ or OH⁻ | Cleaves to carboxylic acid and methylamine derivatives |
Degradation Pathways
Under acidic or oxidative conditions:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s benzyl group and methylamino-acetamide side chain distinguish it from related derivatives. Key comparisons include:
Table 1: Substituent and Property Comparison
Key Observations :
- Substituent Effects on Melting Points: Compounds with rigid aromatic side chains (e.g., cinnamamide ) exhibit higher melting points (>320°C), likely due to enhanced crystallinity, whereas alkyl or flexible substituents (e.g., phenoxyacetamide ) show lower melting points (265–293°C). The target compound’s melting point is unreported, but its benzyl group may confer moderate thermal stability.
- Synthetic Yields : Derivatives with ethyl or methyl groups at N3 (e.g., compounds 34–38 ) achieve yields >80%, suggesting that steric hindrance from the N1-benzyl group in the target compound might complicate synthesis.
Structural and Spectroscopic Comparisons
- Benzyl vs. This could influence solubility or receptor binding in biological systems.
- Acetamide Side Chains: The target compound’s methylamino-acetamide side chain is distinct from chloro-methoxyethyl (), diethylamino (), or cinnamamide () groups. These variations alter polarity, hydrogen-bonding capacity, and steric bulk.
Q & A
Basic: What are the key synthetic strategies for synthesizing N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-2-(methylamino)acetamide?
Methodological Answer:
The synthesis typically involves multi-step functionalization of a pyrimidinone core. For example:
Core Formation : Start with a 6-aminopyrimidin-2,4-dione scaffold, introducing benzyl and methylamino groups via nucleophilic substitution or condensation reactions.
Acetamide Sidechain Addition : Couple the core with 2-(methylamino)acetamide using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and verify purity via HPLC (>95%) .
Key Data :
- IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and NH/amine stretches at ~3200–3400 cm⁻¹ .
- ¹H NMR : Look for benzyl protons (δ 7.20–7.40 ppm), pyrimidinone NH (δ 10.01 ppm), and methylamino protons (δ 2.18–2.50 ppm) .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:
Predict Intermediate Stability : Identify low-energy intermediates to prioritize synthetic pathways .
Solvent Optimization : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using COSMO-RS models .
Catalyst Screening : Test virtual catalysts (e.g., Pd/C or organocatalysts) for regioselective benzylation or amidation .
Case Study : ICReDD’s workflow reduced reaction optimization time by 40% in similar pyrimidinone syntheses by integrating experimental data with computational predictions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals (e.g., benzyl vs. pyrimidinone protons) .
Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion at m/z calculated for C₁₆H₂₀N₆O₃: 344.4 g/mol) .
IR Spectroscopy : Validate functional groups (e.g., absence of unreacted amines via NH stretches).
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA or PCA) to identify outliers or batch effects.
Reproducibility Testing : Replicate assays under standardized conditions (e.g., fixed cell lines, ATP levels for hypoglycemic activity studies) .
Mechanistic Profiling : Use molecular docking (AutoDock Vina) to validate binding hypotheses for conflicting targets (e.g., PPARγ vs. GLP-1 receptor) .
Basic: What are the primary challenges in scaling up the synthesis of this compound?
Methodological Answer:
Low Yields : Optimize stoichiometry (e.g., excess benzyl bromide for core substitution) and use flow chemistry to improve mixing .
Purification : Replace column chromatography with membrane-based separation (e.g., nanofiltration) for large-scale batches .
Thermal Sensitivity : Monitor exothermic reactions (e.g., amidation) via inline FTIR to prevent decomposition .
Advanced: How can isotopic labeling (e.g., ¹⁵N or ¹³C) aid in mechanistic studies of this compound?
Methodological Answer:
Metabolic Tracing : Synthesize ¹⁵N-labeled analogs to track metabolic pathways via LC-MS/MS .
Binding Kinetics : Use ¹³C-labeled acetamide groups in NMR titration experiments to quantify target binding affinities .
Degradation Studies : Monitor hydrolysis pathways of ²H-labeled pyrimidinone cores under physiological conditions .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
Enzyme Inhibition : Test against dipeptidyl peptidase-4 (DPP-4) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) .
Cytotoxicity : Screen in HEK293 or HepG2 cells via MTT assay (48-hour exposure, IC₅₀ calculation) .
Solubility : Measure kinetic solubility in PBS (pH 7.4) using nephelometry .
Advanced: What strategies enable selective N-methylation in the presence of multiple reactive amines?
Methodological Answer:
Protecting Groups : Temporarily block primary amines with Boc groups, methylate secondary amines, then deprotect .
Catalytic Methylation : Use dimethyl carbonate (DMC) and lipase catalysts for chemoselective N-methylation under mild conditions .
pH Control : Conduct reactions at pH 9–10 to favor methylation of less basic amines .
Basic: How should researchers handle hygroscopic or thermally unstable batches?
Methodological Answer:
Storage : Store under argon at –20°C with desiccants (e.g., silica gel).
Lyophilization : Freeze-dry aqueous solutions to improve stability .
Quality Control : Perform periodic TGA-DSC to monitor decomposition thresholds .
Advanced: What computational tools can predict off-target interactions for this compound?
Methodological Answer:
Molecular Dynamics (MD) : Simulate binding to homology-modeled receptors (e.g., GPCRs) using GROMACS .
Machine Learning : Train models on ChEMBL data to predict ADMET profiles .
Network Pharmacology : Map compound-target-disease networks via Cytoscape to identify polypharmacology risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
